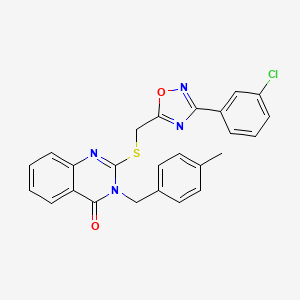
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel derivative that combines the quinazolinone scaffold with oxadiazole and thioether functionalities. This combination is hypothesized to enhance its biological activity, particularly in the realms of anticancer and antimicrobial effects.
Chemical Structure and Synthesis
The synthesis of this compound involves a multi-step process, typically starting from commercially available precursors. The key steps include the formation of the quinazolinone core followed by the introduction of the oxadiazole and thioether groups. The structural elucidation is usually confirmed through techniques such as NMR and mass spectrometry.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with quinazolinone derivatives, including:
- Anticancer Activity : Quinazolinones have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against non-small cell lung cancer (NSCLC) cells and other tumor types such as breast and colorectal cancers . The mechanism often involves inhibition of key signaling pathways like EGFR and histone deacetylases.
- Antimicrobial Properties : Compounds with quinazolinone structures have been reported to exhibit antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The incorporation of oxadiazole moieties may enhance these properties due to their known bioactivity.
Case Studies and Research Findings
- Antiproliferative Activity : A study focusing on quinazolinone derivatives indicated that certain compounds effectively inhibited the growth of both sensitive and resistant NSCLC cell lines. The IC50 values ranged from 10 μM to 20 μM, showcasing promising potential for further development as anticancer agents .
- Antituberculosis Activity : Quinazoline derivatives have also been screened for their activity against Mycobacterium tuberculosis. Some compounds exhibited MIC values below 10 μM, suggesting potential as anti-TB agents .
- Structure–Activity Relationship (SAR) : Research has explored the SAR of quinazolinone derivatives, identifying key structural features that enhance antibacterial activity. Modifications at specific positions on the quinazolinone ring significantly influenced their efficacy against bacterial strains .
Data Table: Biological Activities of Related Quinazolinone Derivatives
Propriétés
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-16-9-11-17(12-10-16)14-30-24(31)20-7-2-3-8-21(20)27-25(30)33-15-22-28-23(29-32-22)18-5-4-6-19(26)13-18/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKKVMAMKWKRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













